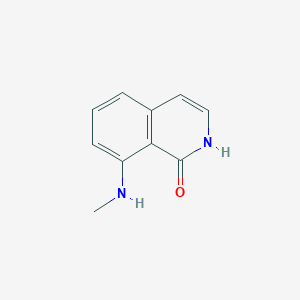![molecular formula C6H5N3O3 B11915054 4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione CAS No. 6278-40-6](/img/structure/B11915054.png)
4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione is a heterocyclic compound that features an imidazole ring fused with a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out in water and heated to reflux for several hours .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can have different functional groups attached to the ring structure .
Applications De Recherche Scientifique
4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Imidazo[4,5-b]pyridine
- Imidazo[1,2-a]pyridine
- Imidazo[1,5-a]pyridine
Uniqueness
4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione is unique due to its specific substitution pattern and the presence of a hydroxy group, which can significantly influence its chemical reactivity and biological activity compared to other imidazopyridine derivatives .
Propriétés
Numéro CAS |
6278-40-6 |
|---|---|
Formule moléculaire |
C6H5N3O3 |
Poids moléculaire |
167.12 g/mol |
Nom IUPAC |
4-hydroxy-3,5-dihydro-1H-imidazo[4,5-c]pyridine-2,6-dione |
InChI |
InChI=1S/C6H5N3O3/c10-3-1-2-4(5(11)8-3)9-6(12)7-2/h1H,(H2,7,9,12)(H2,8,10,11) |
Clé InChI |
LQHQKODGVGLRBF-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(NC1=O)O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Cyclopenta[b]quinoline](/img/structure/B11914971.png)
![5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B11914975.png)




![4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11915012.png)




![N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine](/img/structure/B11915043.png)

![4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915056.png)
